molecular formula C19H21N3O3 B11327200 2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11327200
M. Wt: 339.4 g/mol
InChI Key: PEANTOQNLDSATL-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 2,3-dimethylphenol with an appropriate halogenated reagent under basic conditions.

    Synthesis of the Pyrazole Derivative: The pyrazole derivative is synthesized by reacting hydrazine with a suitable diketone or aldehyde, followed by cyclization.

    Coupling of the Furan Moiety: The furan moiety is introduced through a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction with a furan boronic acid derivative.

    Final Amide Formation: The final step involves the formation of the amide bond between the phenoxy intermediate and the pyrazole-furan derivative using standard amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(2,3-DIMETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE: Contains a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both furan and pyrazole moieties makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C19H21N3O3/c1-13-6-4-8-17(14(13)2)25-15(3)19(23)21-18-9-10-20-22(18)12-16-7-5-11-24-16/h4-11,15H,12H2,1-3H3,(H,21,23)

InChI Key

PEANTOQNLDSATL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)C

Origin of Product

United States

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